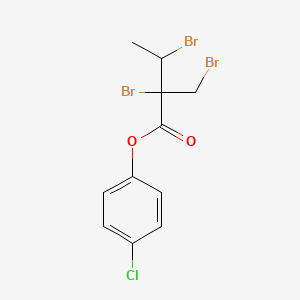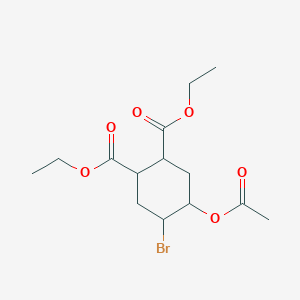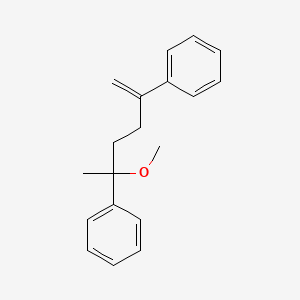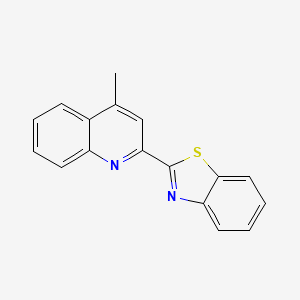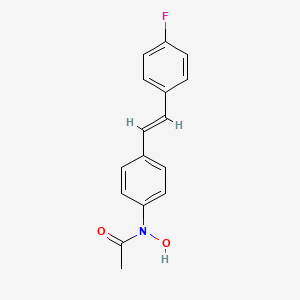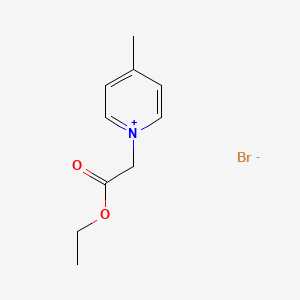
Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate typically involves the reaction of benzyl hydrazine with 4-hydroxybutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazine-carboxylate bond. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of benzyl 2-(4-oxobutanoyl)hydrazine-1-carboxylate.
Reduction: Formation of benzyl 2-(4-hydroxybutyl)hydrazine-1-carboxylate.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within target proteins, thereby influencing its biological activity.
類似化合物との比較
- Benzylhydrazine
- Benzyl 2-(4-oxobutanoyl)hydrazine-1-carboxylate
- Benzyl 2-(4-hydroxybutyl)hydrazine-1-carboxylate
Comparison: Benzyl 2-(4-hydroxybutanoyl)hydrazine-1-carboxylate is unique due to the presence of both a hydroxyl group and a hydrazine moiety, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structural features also contribute to its potential as a versatile reagent in organic synthesis and its promising applications in biological and medicinal research.
特性
CAS番号 |
64532-64-5 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
benzyl N-(4-hydroxybutanoylamino)carbamate |
InChI |
InChI=1S/C12H16N2O4/c15-8-4-7-11(16)13-14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2,(H,13,16)(H,14,17) |
InChIキー |
BLAPAFIIKKMCSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
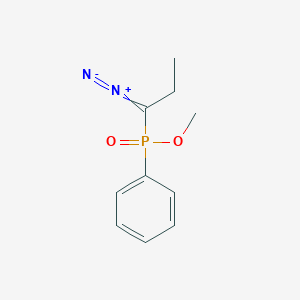
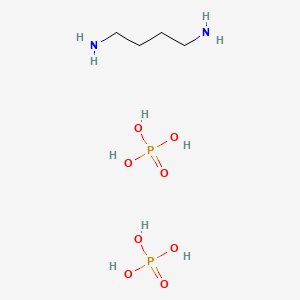
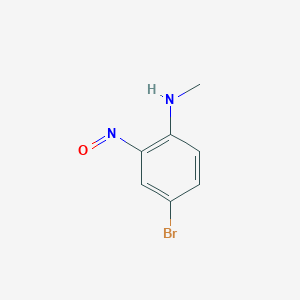

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


